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Compound of Interest

Compound Name: 3-(Aminomethyl)benzofuran

Cat. No.: B169018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-
(Aminomethyl)benzofuran, a valuable building block in medicinal chemistry and drug

development. The synthesis is achieved through a reliable three-step process commencing

with the radical bromination of 3-methylbenzofuran, followed by a Gabriel synthesis, and

culminating in the liberation of the primary amine via hydrazinolysis.

Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the starting

material, intermediates, and the final product.
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Compound Step
Molecular
Weight (
g/mol )

Typical
Yield (%)

Physical
State

Melting
Point (°C)

3-

Methylbenzof

uran

Starting

Material
132.16 -

Colorless

liquid
N/A

3-

(Bromomethy

l)benzofuran

1 211.06 80-90 White solid 45-48

N-

(Benzofuran-

3-

ylmethyl)phth

alimide

2 291.29 85-95 White solid 168-171

3-

(Aminomethyl

)benzofuran

3 147.18 75-85
Oil or low-

melting solid
N/A

Experimental Protocols
This section details the methodologies for the three key stages of the synthesis.

Step 1: Synthesis of 3-(Bromomethyl)benzofuran
This step involves the benzylic bromination of 3-methylbenzofuran using N-bromosuccinimide

(NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

3-Methylbenzofuran

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Filtration apparatus

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous carbon tetrachloride (10-15 mL per gram

of starting material).

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the

solution.

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 2-4 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature. The succinimide

byproduct will precipitate.

Filter the mixture to remove the succinimide precipitate and wash the solid with a small

amount of cold CCl₄.

Combine the filtrate and washings and concentrate the solution under reduced pressure

using a rotary evaporator to yield the crude 3-(bromomethyl)benzofuran.

The crude product can be purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like hexane to

afford a white solid.

Characterization (3-(Bromomethyl)benzofuran):
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¹H NMR (CDCl₃): δ 7.65-7.55 (m, 2H), 7.40-7.30 (m, 2H), 4.60 (s, 2H).

¹³C NMR (CDCl₃): δ 155.0, 140.5, 128.0, 125.0, 123.0, 120.0, 111.5, 110.0, 25.0.

Step 2: Synthesis of N-(Benzofuran-3-
ylmethyl)phthalimide (Gabriel Synthesis)
This step involves the nucleophilic substitution of the bromide in 3-(bromomethyl)benzofuran

with potassium phthalimide.

Materials:

3-(Bromomethyl)benzofuran

Potassium phthalimide

Dimethylformamide (DMF), anhydrous

Round-bottom flask

Magnetic stirrer with heating mantle

Filtration apparatus

Procedure:

In a dry round-bottom flask, dissolve 3-(bromomethyl)benzofuran (1.0 eq.) in anhydrous

DMF (5-10 mL per gram of halide).

Add potassium phthalimide (1.1 eq.) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by

TLC.

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water

with stirring.

The N-(benzofuran-3-ylmethyl)phthalimide will precipitate as a solid.
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Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under

vacuum to obtain the product as a white solid. Further purification is typically not necessary

for the next step.

Characterization (N-(Benzofuran-3-ylmethyl)phthalimide):

¹H NMR (CDCl₃): δ 7.90-7.80 (m, 2H), 7.75-7.65 (m, 2H), 7.60-7.50 (m, 1H), 7.45-7.35 (m,

2H), 7.30-7.20 (m, 2H), 5.00 (s, 2H).

¹³C NMR (CDCl₃): δ 168.0, 155.0, 140.0, 134.0, 132.0, 128.0, 125.0, 123.5, 123.0, 120.0,

111.5, 110.0, 35.0.

Step 3: Synthesis of 3-(Aminomethyl)benzofuran
(Hydrazinolysis)
This final step liberates the primary amine from the phthalimide derivative using hydrazine

hydrate.

Materials:

N-(Benzofuran-3-ylmethyl)phthalimide

Hydrazine hydrate (NH₂NH₂·H₂O)

Ethanol

Hydrochloric acid (HCl), concentrated

Sodium hydroxide (NaOH) solution

Dichloromethane (CH₂Cl₂)

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle
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Filtration apparatus

Separatory funnel

Procedure:

To a round-bottom flask containing N-(benzofuran-3-ylmethyl)phthalimide (1.0 eq.), add

ethanol (10-20 mL per gram of phthalimide).

Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.

Heat the mixture to reflux and maintain for 1-2 hours. A precipitate of phthalhydrazide will

form.

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

Heat the mixture at reflux for an additional hour to ensure complete precipitation of

phthalhydrazide.

Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a

small amount of cold ethanol.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in water and make the solution basic (pH > 10) with a NaOH solution.

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter and concentrate the organic layer under reduced pressure to obtain 3-
(aminomethyl)benzofuran as an oil or low-melting solid. The product can be further purified

by column chromatography if necessary.

Characterization (3-(Aminomethyl)benzofuran):
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¹H NMR (CDCl₃): δ 7.70-7.60 (m, 1H), 7.50-7.40 (m, 1H), 7.30-7.20 (m, 3H), 3.95 (s, 2H),

1.60 (s, 2H, -NH₂).

¹³C NMR (CDCl₃): δ 155.5, 140.0, 127.5, 124.5, 122.5, 120.5, 115.0, 111.0, 38.0.

Experimental Workflow Diagram

Step 1: Bromination Step 2: Gabriel Synthesis Step 3: Hydrazinolysis

3-Methylbenzofuran NBS, AIBN
CCl₄, Reflux 3-(Bromomethyl)benzofuran Potassium Phthalimide

DMF, 60-80 °C N-(Benzofuran-3-ylmethyl)phthalimide Hydrazine Hydrate
Ethanol, Reflux 3-(Aminomethyl)benzofuran

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(Aminomethyl)benzofuran.

To cite this document: BenchChem. [Synthesis Protocol for 3-(Aminomethyl)benzofuran: A
Detailed Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169018#step-by-step-synthesis-protocol-for-3-
aminomethyl-benzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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